molecular formula C19H26N8 B6435740 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549019-25-0

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

カタログ番号: B6435740
CAS番号: 2549019-25-0
分子量: 366.5 g/mol
InChIキー: DEBAVMYDTLBWCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted at position 6 with a piperazine ring linked to a pyrimidine moiety. The pyrimidine group is further modified with a tert-butyl group at position 6 and a methyl group at position 2, while the purine system carries a methyl group at position 7.

特性

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)22-12-25(16)5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBAVMYDTLBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

  • Key Differences : Replaces the tert-butyl group with a cyclopropyl ring and introduces a fluorine atom at position 5 of the pyrimidine.
  • Fluorine: Enhances metabolic stability by blocking oxidative metabolism and may improve electronic interactions with target proteins.
  • Source : Patent literature highlights fluorine’s role in improving bioavailability in kinase inhibitors .

7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine

  • Key Differences : Features a methylsulfanyl group at pyrimidine position 2 and a tetrahydro-2H-pyran-4-yl group at position 4.
  • Implications :
    • Methylsulfanyl : Introduces sulfur, which may alter electronic properties and serve as a hydrogen bond acceptor.
    • Tetrahydro-2H-pyran-4-yl : A polar, oxygen-containing group that could enhance solubility and modulate target selectivity.
  • Source: Sulfur-containing analogs are noted for improved pharmacokinetic profiles in antiviral research .

Piperazine Linker Variations

2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Replaces the purine core with a pyridopyrimidinone system and substitutes the piperazine with a 4-methylpiperazinyl group.
  • Benzodioxol: Aromatic and electron-rich, likely contributing to π-π stacking interactions.
  • Source : European patent applications emphasize methylpiperazine’s role in optimizing CNS penetration .

5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Key Differences : Incorporates a sulfonyl group bridging the piperazine and aryl ring.
  • Implications: Sulfonyl: Highly polar, improving solubility and enabling hydrogen bonding with targets like phosphodiesterases. Pyrazolopyrimidinone: A fused heterocycle that may enhance binding affinity through rigid conformation.
  • Source : Reported in pharmacological studies as a PDE5 inhibitor precursor .

Heterocyclic Core Replacements

6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-7H-purine

  • Key Differences : Substitutes the pyrimidine moiety with a cinnamyl -linked piperazine.
  • Purine Core: Retained, suggesting preserved adenosine receptor affinity.
  • Source : Supplier data lists this compound as a purine receptor modulator .

Structural Comparison Table

Compound Pyrimidine Substituents Piperazine Modifications Core Heterocycle Notable Properties
Target Compound 6-tert-butyl, 2-methyl None Purine High hydrophobicity, flexible
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine 6-cyclopropyl, 5-fluoro None Purine Enhanced metabolic stability
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-purine 2-methylsulfanyl, 6-tetrahydro-2H-pyran-4-yl None Purine Improved solubility
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one N/A 4-methylpiperazinyl Pyridopyrimidinone CNS-targeted design

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。